molecular formula C12H20N2O5S B11937156 ThioD

ThioD

Cat. No.: B11937156
M. Wt: 304.36 g/mol
InChI Key: QYAZIXSDGGIHRH-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

ThioD can be synthesized through several methods. One efficient protocol involves the acylation of thiols (thiolation) to form thioesters. For instance, the reaction of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, provides a straightforward approach to thioester synthesis . Another method involves the use of a thiazolium precatalyst for the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ThioD undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of this compound can yield thiols or thioethers.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield sulfonic acids, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

ThioD has a wide range of applications in scientific research:

    Chemistry: this compound is used as a building block in organic synthesis, particularly in the formation of thioesters and thioacids.

    Biology: this compound is utilized in the study of enzyme mechanisms and protein modifications, especially in the context of thioester-linked intermediates.

    Medicine: this compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biochemical pathways.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ThioD involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes that catalyze thioesterification reactions, leading to the formation of thioester-linked intermediates. These intermediates play crucial roles in various biochemical processes, including protein modification and signal transduction.

Comparison with Similar Compounds

ThioD can be compared with other thioester-containing compounds, such as:

    Thioacetate: Similar to this compound but with an acetate group instead of aspartic acid.

    Thioformate: Contains a formate group and exhibits different reactivity and applications.

    Thioamide: Features a thioamide group and is used in different synthetic and biological contexts.

This compound is unique due to its thioester-activated aspartic acid structure, which imparts distinct chemical properties and reactivities compared to other thioester compounds.

Properties

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36 g/mol

IUPAC Name

(2S)-2-amino-4-[2-(cyclopentyloxycarbonylamino)ethylsulfanyl]-4-oxobutanoic acid

InChI

InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1

InChI Key

QYAZIXSDGGIHRH-VIFPVBQESA-N

Isomeric SMILES

C1CCC(C1)OC(=O)NCCSC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC(=O)NCCSC(=O)CC(C(=O)O)N

Origin of Product

United States

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